Cas no 7451-55-0 (ethyl N-(4-methoxyphenyl)carbamate)
ethyl N-(4-methoxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-(4-methoxyphenyl)-, ethyl ester
- Carbamic acid, 4-methoxyphenyl, ethyl ester
- ETHYL (4-METHOXY PHENYL) CARBAMATE
- ethyl N-(4-methoxyphenyl)carbamate
- SCHEMBL7556396
- NCGC00335934-01
- AKOS001580880
- p-Methoxy carbanilic acid, ethyl ester
- Carbamic acid, 4-methoxyphenyl-, ethyl ester
- HMS1369M20
- DTXSID80996018
- N-(4-methoxyphenyl)-carbamic acid ethyl ester
- NSC24696
- AB01327997-02
- ChemDiv2_000284
- NSC-24696
- 7451-55-0
- SR-01000395719-1
- ethyl 4-methoxyphenylcarbamate
- Ethyl(4-methoxyphenyl)carbamate
- SR-01000395719
- FT-0693296
- F0348-2897
- ethyl (4-methoxyphenyl)carbamate
- p-Methoxyphenylurethan
-
- MDL: MFCD00026811
- Inchi: 1S/C10H13NO3/c1-3-14-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
- InChI Key: KUGFZNSGTFZXML-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1)OC)=O)CC
Computed Properties
- Exact Mass: 195.08959
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- Density: 0.973g/cm3(20℃)
- Melting Point: -60℃
- Boiling Point: 209℃(1.333kPa)
- Flash Point: 196℃
- Refractive Index: 1.4420
- PSA: 47.56
- LogP: 2.33660
ethyl N-(4-methoxyphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0348-2897-2μmol |
ethyl N-(4-methoxyphenyl)carbamate |
7451-55-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0348-2897-1mg |
ethyl N-(4-methoxyphenyl)carbamate |
7451-55-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0348-2897-2mg |
ethyl N-(4-methoxyphenyl)carbamate |
7451-55-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0348-2897-3mg |
ethyl N-(4-methoxyphenyl)carbamate |
7451-55-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0348-2897-4mg |
ethyl N-(4-methoxyphenyl)carbamate |
7451-55-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
ethyl N-(4-methoxyphenyl)carbamate Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on ethyl N-(4-methoxyphenyl)carbamate
Ethyl N-(4-Methoxyphenyl)carbamate (CAS No. 7451-55-0): An Overview of Its Properties, Applications, and Recent Research Advances
Ethyl N-(4-methoxyphenyl)carbamate, also known by its CAS number 7451-55-0, is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique structure, which includes an ethyl carbamate group attached to a 4-methoxyphenyl ring. This structure endows the compound with specific chemical and physical properties that make it valuable in various research and industrial settings.
The chemical formula of ethyl N-(4-methoxyphenyl)carbamate is C10H13NO3. It is a white crystalline solid at room temperature and has a molecular weight of approximately 191.21 g/mol. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but it has limited solubility in water. These solubility properties make it suitable for use in a variety of chemical reactions and formulations.
In terms of its chemical reactivity, ethyl N-(4-methoxyphenyl)carbamate can undergo various transformations. For instance, it can be hydrolyzed under acidic or basic conditions to form 4-methoxyaniline and ethyl alcohol. This hydrolysis reaction is reversible and can be controlled by adjusting the pH and temperature conditions. Additionally, the compound can participate in nucleophilic substitution reactions, making it useful as an intermediate in the synthesis of more complex molecules.
Ethyl N-(4-methoxyphenyl)carbamate has gained significant attention in recent years due to its potential applications in the pharmaceutical industry. One of the key areas of research involves its use as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. The ethyl carbamate group in ethyl N-(4-methoxyphenyl)carbamate can be designed to release the active drug 4-methoxyaniline under specific physiological conditions, thereby improving drug delivery and reducing side effects.
A recent study published in the Journal of Medicinal Chemistry explored the use of ethyl N-(4-methoxyphenyl)carbamate as a prodrug for treating neurodegenerative diseases. The researchers found that the compound could effectively cross the blood-brain barrier and release 4-methoxyaniline, which has been shown to have neuroprotective effects. This finding opens up new possibilities for developing more effective treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its pharmaceutical applications, ethyl N-(4-methoxyphenyl)carbamate has also been studied for its potential use in agrochemicals. Research has shown that the compound can act as a plant growth regulator, influencing various physiological processes such as seed germination, root development, and flowering. A study published in the Journal of Agricultural and Food Chemistry demonstrated that treatment with ethyl N-(4-methoxyphenyl)carbamate led to increased crop yields and improved plant resistance to environmental stresses.
In addition to its practical applications, ethyl N-(4-methoxyphenyl)carbamate has been extensively studied from a fundamental chemistry perspective. Researchers have investigated its electronic structure using computational methods such as density functional theory (DFT). These studies have provided insights into the electronic properties of the compound, which are crucial for understanding its reactivity and stability under different conditions.
The environmental impact of ethyl N-(4-methoxyphenyl)carbamate is another important area of research. While the compound itself is not classified as hazardous, its degradation products and potential environmental fate need to be carefully evaluated. Studies have shown that under natural conditions, ethyl N-(4-methoxyphenyl)carbamate can be biodegraded by microorganisms present in soil and water. However, further research is needed to fully understand its long-term environmental impact.
In conclusion, ethyl N-(4-methoxyphenyl)carbamate (CAS No. 7451-55-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique structure and properties make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new possibilities for its use in drug development, agrochemicals, and fundamental chemistry studies.
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